

The Heterobifunctional Nature of Biotin-PEG4-Azide: A Technical Guide

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Compound of Interest

Compound Name: Biotin-PEG4-Azide

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For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the core principles and applications of **Biotin-PEG4-Azide**, a heterobifunctional linker that has become an indispensable tool in modern bioconjugation, drug delivery, and molecular biology. Its unique tripartite structure, combining the high-affinity biotin moiety, a flexible polyethylene glycol (PEG) spacer, and a versatile azide group, offers researchers unparalleled control and precision in the modification and study of biomolecules.

Core Concepts: Deconstructing Biotin-PEG4-Azide

Biotin-PEG4-Azide is a sophisticated molecule engineered with three distinct functional components, each contributing to its utility in a synergistic manner.^[1] Its heterobifunctional nature allows for a two-step sequential or orthogonal conjugation strategy, enabling the precise linkage of diverse molecular entities.

- **Biotin:** A small, naturally occurring vitamin (Vitamin H) renowned for its extraordinarily strong and specific non-covalent interaction with avidin and streptavidin proteins.^[1] This interaction, one of the strongest known in biology, forms the basis for highly specific targeting, purification, and detection applications.^[1]
- **Polyethylene Glycol (PEG4) Spacer:** The tetraethylene glycol linker serves multiple critical roles. Its hydrophilic nature enhances the aqueous solubility of the entire conjugate, which is particularly advantageous when working with hydrophobic molecules or in biological media.

[1][2] The flexible and extended spacer arm minimizes steric hindrance, ensuring that the biotin moiety can efficiently bind to streptavidin or avidin without interference from the conjugated molecule. Furthermore, the PEG spacer can reduce non-specific binding of the conjugate to biological surfaces, a phenomenon often referred to as the "stealth effect."

- **Azide Group (-N₃):** This functional group is the reactive handle for "click chemistry," a class of reactions known for their high efficiency, specificity, and biocompatibility. The azide group is largely inert to biological functional groups, allowing for bioorthogonal ligation in complex biological environments. It can participate in two main types of click chemistry reactions: the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) and the Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC).

Quantitative Data

The physicochemical properties of **Biotin-PEG4-Azide** and the kinetics of the biotin-streptavidin interaction are crucial for designing and optimizing experimental workflows.

Property	Value	Reference(s)
Molecular Weight	488.6 g/mol	
Molecular Formula	C ₂₀ H ₃₆ N ₆ O ₆ S	
CAS Number	1309649-57-7	
Purity	≥95% (HPLC)	
Appearance	White to light yellow solid	
Solubility	Soluble in DMSO and DMF	
Spacer Arm Length	19 atoms	
Storage Conditions	Store at -20°C, protected from light and moisture.	

Kinetic Parameter	Value	Reference(s)
Dissociation Constant (Kd) for Biotin-Streptavidin	$\sim 10^{-14}$ to 10^{-15} M	
Association Rate Constant (kon) for Biotin-Streptavidin	10^5 to 10^7 M ⁻¹ s ⁻¹	
Dissociation Rate Constant (koff) for Biotin-Streptavidin	$\sim 3.10 \times 10^{-5}$ s ⁻¹	

Experimental Protocols

The following are generalized protocols for the two primary click chemistry reactions involving **Biotin-PEG4-Azide**. Optimization may be required for specific applications.

Copper(II)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

This protocol describes the conjugation of **Biotin-PEG4-Azide** to an alkyne-modified protein.

Materials:

- Alkyne-modified protein in a suitable buffer (e.g., phosphate-buffered saline, pH 7.4)
- **Biotin-PEG4-Azide**
- Copper(II) sulfate (CuSO₄) solution (e.g., 20 mM in water)
- Copper(I)-stabilizing ligand (e.g., THPTA or TBTA) solution (e.g., 100 mM in water or DMSO)
- Freshly prepared sodium ascorbate solution (e.g., 300 mM in water)
- Degassing equipment (optional but recommended)
- Purification column (e.g., desalting column)

Procedure:

- Preparation of Reagents:
 - Prepare a stock solution of **Biotin-PEG4-Azide** (e.g., 10 mM in DMSO).
 - Prepare stock solutions of CuSO₄, ligand, and sodium ascorbate.
- Reaction Setup:
 - In a microcentrifuge tube, add the alkyne-modified protein solution.
 - Add a 4 to 50-fold molar excess of the **Biotin-PEG4-Azide** stock solution to the protein solution.
 - Add the copper(I)-stabilizing ligand to the reaction mixture. A 1:2 molar ratio of CuSO₄ to ligand is often used.
 - Add the CuSO₄ solution to the reaction mixture.
- Initiation of Reaction:
 - Initiate the click reaction by adding the freshly prepared sodium ascorbate solution.
 - Gently mix the components.
- Incubation:
 - Incubate the reaction mixture for 30-60 minutes at room temperature, protected from light.
- Purification:
 - Remove excess reagents and copper catalyst using a desalting column or other appropriate purification method.

Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)

This protocol outlines the copper-free conjugation of **Biotin-PEG4-Azide** to a DBCO (dibenzocyclooctyne)-modified antibody.

Materials:

- DBCO-modified antibody in an azide-free buffer (e.g., PBS, pH 7.4)

- **Biotin-PEG4-Azide**

- Purification column (e.g., desalting column)

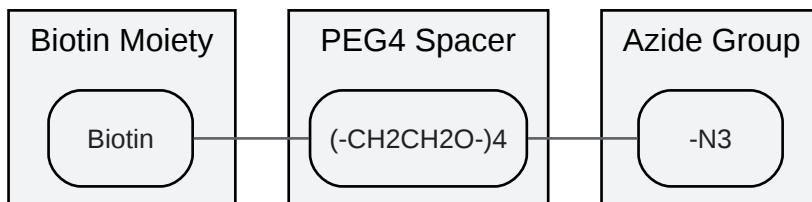
Procedure:

- Preparation of Reagents:
 - Prepare a stock solution of **Biotin-PEG4-Azide** (e.g., 10 mM in DMSO).
- Reaction Setup:
 - In a microcentrifuge tube, add the DBCO-modified antibody solution.
 - Add a 1.5 to 10-fold molar excess of the **Biotin-PEG4-Azide** stock solution to the antibody solution.
- Incubation:
 - Incubate the reaction mixture for 4-12 hours at room temperature or overnight at 4°C.
- Purification:
 - If necessary, remove excess unreacted **Biotin-PEG4-Azide** using a desalting column or other suitable purification method.

Visualizing the Core Concepts

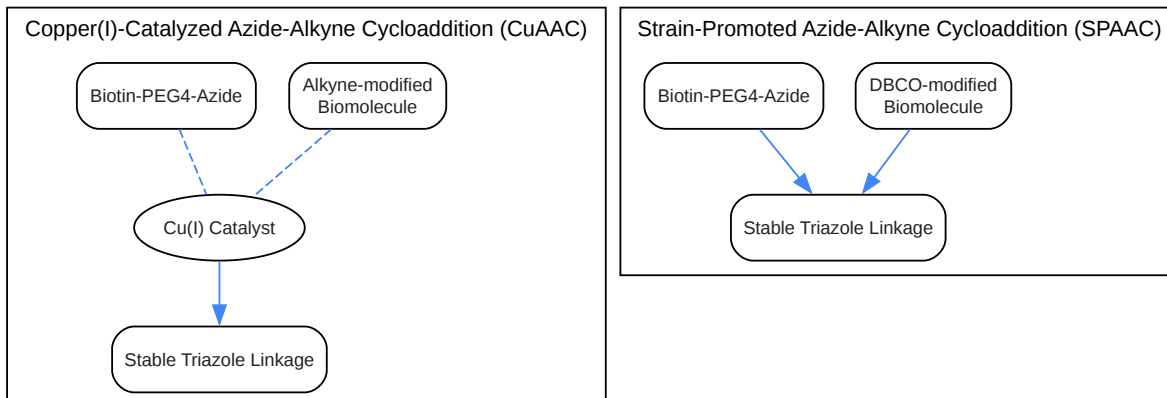
Diagrams created using Graphviz (DOT language) to illustrate key structures, reactions, and workflows.

Chemical Structure of Biotin-PEG4-Azide

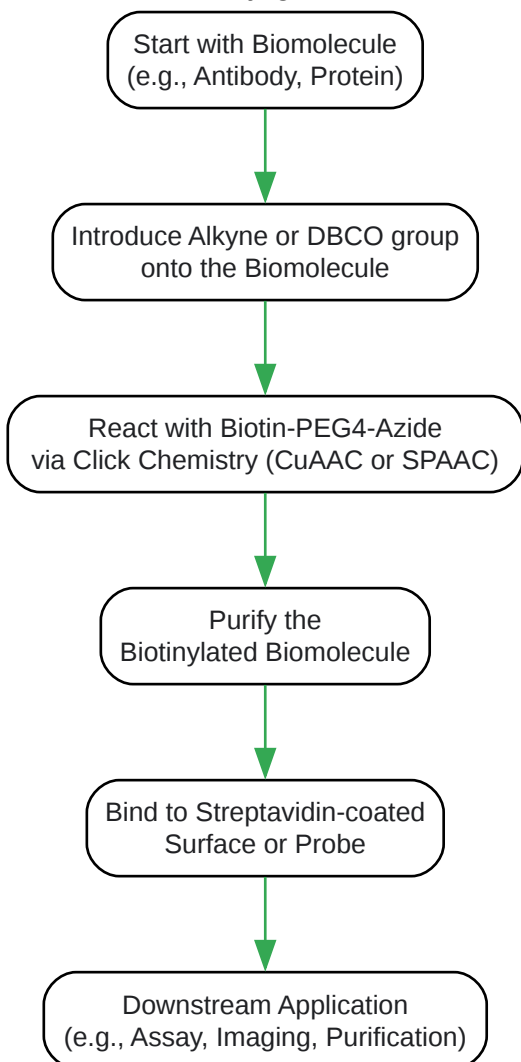
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Caption: Structure of **Biotin-PEG4-Azide**.

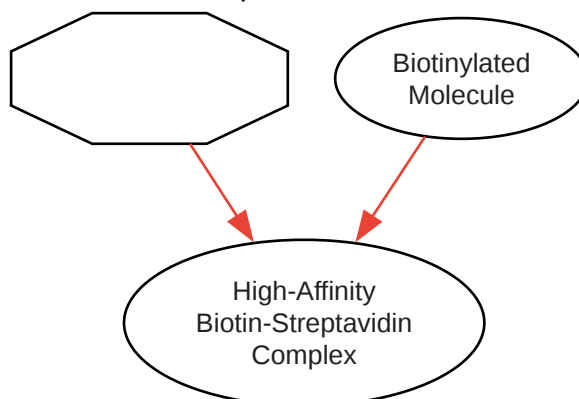
Click Chemistry Reactions of Biotin-PEG4-Azide



General Bioconjugation Workflow



Biotin-Streptavidin Interaction



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References

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